N-(3-chloro-4-fluorophenyl)benzenesulfonamide

Lipophilicity Drug-likeness Membrane permeability

N-(3-Chloro-4-fluorophenyl)benzenesulfonamide (CAS 214956-16-8) is a halogenated diaryl sulfonamide with the molecular formula C₁₂H₉ClFNO₂S and a molecular weight of 285.72 g/mol. Its structure features a 3-chloro-4-fluoro substitution pattern on the aniline-derived aromatic ring coupled to an unsubstituted benzenesulfonyl moiety, yielding predicted density of 1.467±0.06 g/cm³, boiling point of 405.2±55.0 °C, and a consensus LogP range of 3.28–4.17 across computational methods.

Molecular Formula C12H9ClFNO2S
Molecular Weight 285.72
CAS No. 214956-16-8
Cat. No. B2581693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)benzenesulfonamide
CAS214956-16-8
Molecular FormulaC12H9ClFNO2S
Molecular Weight285.72
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C12H9ClFNO2S/c13-11-8-9(6-7-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H
InChIKeyBWYPGLCNYADNPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-fluorophenyl)benzenesulfonamide (CAS 214956-16-8): Physicochemical and Structural Baseline for Research Procurement


N-(3-Chloro-4-fluorophenyl)benzenesulfonamide (CAS 214956-16-8) is a halogenated diaryl sulfonamide with the molecular formula C₁₂H₉ClFNO₂S and a molecular weight of 285.72 g/mol . Its structure features a 3-chloro-4-fluoro substitution pattern on the aniline-derived aromatic ring coupled to an unsubstituted benzenesulfonyl moiety, yielding predicted density of 1.467±0.06 g/cm³, boiling point of 405.2±55.0 °C, and a consensus LogP range of 3.28–4.17 across computational methods . Offered at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) by multiple suppliers, this compound is classified as a research-use-only synthetic intermediate and fragment-like building block .

Why Benzenesulfonamide Analogs Cannot Substitute for N-(3-Chloro-4-fluorophenyl)benzenesulfonamide in SAR-Driven Workflows


Within the benzenesulfonamide class, halogen identity and position critically govern lipophilicity, electronic character, and binding-competent conformations, making analog interchange scientifically indefensible without quantitative justification. The 3-chloro-4-fluorophenyl fragment present in this compound is a privileged pharmacophore featured in FDA-approved agents such as gefitinib, where it mediates key kinase hinge-region interactions [3]. Removing the 4-fluoro substituent (→ N-(3-chlorophenyl)benzenesulfonamide) reduces LogP by ~0.6–0.9 units and eliminates the electron-withdrawing para-inductive effect, while removing the 3-chloro (→ N-(4-fluorophenyl)benzenesulfonamide) drops molecular weight by ~34 Da and reduces steric bulk adjacent to the sulfonamide NH, altering torsional preferences [1]. Introducing a 4-chloro substituent on the benzenesulfonyl ring (→ 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide) increases cLogP by ~1.3 units and raises MW to 320.17, shifting the compound into a different property space entirely [2]. Each modification produces a distinct chemical entity with non-interchangeable physicochemical and pharmacological profiles.

Quantitative Head-to-Head Evidence for N-(3-Chloro-4-fluorophenyl)benzenesulfonamide vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. Mono-Halogenated and 4-Chloro-Phenylsulfonyl Analogs

The target compound exhibits a consensus LogP range of approximately 3.28–4.17 (ACD-calculated LogP 4.17 per Chemsrc; computational LogP 3.2799 per ChemScene), positioning it in a moderately lipophilic range suitable for passive membrane permeability while avoiding excessive hydrophobicity associated with promiscuous binding or poor solubility . The mono-chloro analog N-(3-chlorophenyl)benzenesulfonamide records a lower ACD/LogP of 3.61 (ΔLogP –0.56 vs. target upper value), attributable to the absence of the 4-fluoro substituent . The mono-fluoro analog N-(4-fluorophenyl)benzenesulfonamide records LogP 3.78 (ΔLogP –0.39 vs. target upper value) [1]. The 4-chloro-phenylsulfonyl analog 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide records a substantially elevated cLogP of 4.544 (ΔLogP +0.37 to +1.26 vs. target), shifting well above typical lead-like criteria [2]. The dual-halogen 3-chloro-4-fluoro pattern thus confers a distinct and predictable lipophilicity window not achievable with single-halogen or ring-extended variants.

Lipophilicity Drug-likeness Membrane permeability QSAR

Molecular Weight and Ligand Efficiency Differentiation vs. 4-Chloro-Phenylsulfonyl and Mono-Halogen Analogs

The target compound has a molecular weight of 285.72 Da, placing it at the upper boundary of fragment-like chemical space (MW ≤300 Da per Rule of Three) and well within lead-like space (MW ≤460 Da) . The mono-chloro analog N-(3-chlorophenyl)benzenesulfonamide (MW 267.73) is 18 Da lighter due to replacement of fluorine with hydrogen . The mono-fluoro analog N-(4-fluorophenyl)benzenesulfonamide (MW 251.28) is 34 Da lighter due to replacement of chlorine with hydrogen [1]. The 4-chloro-phenylsulfonyl analog 4-chloro-N-(3-chloro-4-fluorophenyl)benzenesulfonamide (MW 320.17) exceeds the target by 34 Da, pushing it above the fragment-like threshold [2]. In fragment-based screening campaigns where every heavy atom contributes to binding free energy, the target compound uniquely balances the atom economy of dual halogenation against the efficiency constraints of fragment-ligand binding.

Fragment-based drug discovery Ligand efficiency Lead-likeness Rule of Three

Boiling Point and Thermal Stability Differentiation vs. N-(4-Fluorophenyl)benzenesulfonamide and Regioisomer

The target compound exhibits a predicted boiling point of 405.2±55.0 °C and a flash point of 198.8±31.5 °C, reflecting the combined mass and polar surface area contributions of dual halogen substitution . The mono-fluoro analog N-(4-fluorophenyl)benzenesulfonamide records a substantially lower boiling point of 379.1 °C (ΔBP –26.1 °C) and a flash point of 183 °C (ΔFlash –15.8 °C), consistent with its 34 Da lower molecular weight and reduced polarizability [1]. The regioisomer N-(3-chlorophenyl)-4-fluorobenzenesulfonamide (CAS 3798-82-1), which has identical molecular formula but places the fluoro on the sulfonyl ring rather than the aniline ring, exhibits a boiling point of 400.9 °C and flash point of 196.3 °C—systematically lower by 4.3 °C and 2.5 °C, respectively . The higher thermal stability of the target compound relative to its regioisomer may reflect stronger intermolecular hydrogen bonding in the condensed phase due to the sulfonamide NH orientation.

Thermal stability Purification Sublimation Process chemistry

Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Differentiation vs. Mono-Halogen Analogs

The target compound has a computed topological polar surface area (TPSA) of 46.17 Ų, with 2 hydrogen-bond acceptors (both sulfonamide S=O oxygens) and 1 hydrogen-bond donor (sulfonamide NH) . The mono-fluoro analog N-(4-fluorophenyl)benzenesulfonamide records a TPSA of 54.55 Ų—elevated by 8.38 Ų (+18.2% relative increase) [1]. This TPSA elevation, despite the mono-fluoro analog having lower molecular weight, is attributable to the computational treatment of the fluoro substituent's polar surface contribution in the absence of the ortho-chloro group's shielding effect. TPSA values below 60 Ų are generally associated with favorable blood–brain barrier penetration, while values below 140 Ų correlate with acceptable oral absorption; the target compound's 15% lower TPSA relative to the mono-fluoro analog predicts measurably superior passive membrane flux in Caco-2 or PAMPA models.

Drug-likeness Membrane permeability Oral bioavailability BBB penetration

Privileged Pharmacophore Status: Structural Congruence with the Gefitinib 3-Chloro-4-fluoroaniline Fragment

The 3-chloro-4-fluorophenyl fragment of the target compound is identical to the aniline-derived substructure of gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine), an FDA-approved EGFR tyrosine kinase inhibitor [1]. In gefitinib, this fragment occupies the hydrophobic back pocket of the ATP-binding site, with the 3-chloro and 4-fluoro substituents making van der Waals contacts with gatekeeper residues. The target compound retains this privileged fragment but pairs it with an unsubstituted benzenesulfonamide moiety rather than a quinazoline scaffold, offering a synthetically tractable platform for generating focused libraries that explore sulfonamide-based hinge-binding or allosteric interactions. Neither N-(3-chlorophenyl)benzenesulfonamide (lacks 4-fluoro) nor N-(4-fluorophenyl)benzenesulfonamide (lacks 3-chloro) can recapitulate the full pharmacophoric surface of the gefitinib aniline fragment. Fragment-oriented programs seeking to optimize off-kinase selectivity while retaining favorable binding entropy from the 3-chloro-4-fluoro motif are thus dependent on the specific substitution pattern of the target compound.

Kinase inhibitor EGFR Pharmacophore Fragment-based design

Purity Specification and Enabling Batch Documentation vs. Typical Commodity-Grade Analogs

The target compound is routinely supplied at ≥95% purity with comprehensive batch-specific analytical documentation from multiple independent vendors . Bidepharm provides NMR, HPLC, and GC data for each batch, and MolCore offers an NLT 98% purity grade compliant with ISO certification standards . Storage conditions are minimized to sealed containers at 2–8 °C, with long-term stability in cool, dry environments confirmed by AKSci specifications . In contrast, the mono-halogen analogs N-(3-chlorophenyl)benzenesulfonamide and N-(4-fluorophenyl)benzenesulfonamide are predominantly available at 95–97% purity without uniformly guaranteed batch-specific QC documentation . The availability of higher-purity grades (≥98%) with documented analytical release criteria for the target compound reduces QC burden in receptor pharmacology and biophysical assays where impurities above 2% can generate false-positive hits or confound dose–response analysis.

Quality control Reproducibility Procurement specification Batch QC

High-Value Application Scenarios for N-(3-Chloro-4-fluorophenyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Elaboration Leveraging the Gefitinib Pharmacophore

Research teams developing next-generation EGFR or related tyrosine kinase inhibitors can procure the target compound as a direct fragment starting point containing the 3-chloro-4-fluorophenyl motif identical to gefitinib's aniline substructure . The unsubstituted benzenesulfonamide ring provides a vector for parallel derivatization (Suzuki coupling, nucleophilic aromatic substitution, sulfonamide N-alkylation) while maintaining the privileged halogen pattern in the hinge-binding region. The intermediate LogP (3.28–4.17) and TPSA (46.17 Ų) predict adequate cellular permeability for intracellular target engagement, and the 285.72 Da molecular weight leaves >150 Da of headroom for fragment growth before exceeding lead-like criteria .

Quantitative Structure–Activity Relationship (QSAR) Training Set Assembly with Controlled Halogen Variation

Computational chemistry groups constructing QSAR or machine learning models for benzenesulfonamide bioactivity require compounds with systematic, quantifiable halogen variation. The target compound fills a critical gap between mono-halogen analogs (MW 251–268) and bis-halogen-phenylsulfonyl derivatives (MW 320), offering a LogP increment of +0.4–0.6 per added halogen atom that can be used to parameterize hydrophobicity-dependent activity models . Because multiple vendors supply batch-validated material with ≥95% purity and documented analytical release, training-set compounds can be sourced with confidence in identity and purity, minimizing the risk of data contamination from misidentified or impure samples .

Physicochemical Property Benchmarking for Sulfonamide Library Design

Medicinal chemistry groups designing focused sulfonamide libraries can use the target compound's experimentally verifiable properties (density 1.467 g/cm³, boiling point 405.2 °C, flash point 198.8 °C) as a benchmark for computational property prediction validation . The availability of a high-purity (≥98%) grade with ISO-certified QC from MolCore enables accurate experimental determination of solubility, logD, and pKa values that can anchor in silico models . This compound also serves as an ideal negative control or reference compound in carbonic anhydrase inhibition assays, given that benzenesulfonamides lacking the primary sulfonamide motif on the aryl ring show markedly reduced CA binding, providing a window for measuring non-specific assay interference [1].

Synthetic Methodology Development for Sulfonamide C–N and C–C Bond Formation

Process chemistry groups optimizing sulfonamide coupling, cross-coupling, or functionalization protocols benefit from the target compound's thermal stability (BP 405.2 °C, flash point 198.8 °C), which exceeds that of its regioisomer (BP 400.9 °C) and the mono-fluoro analog (BP 379.1 °C) . The compound's unambiguous structure (confirmed by NMR, HPLC, and GC per Bidepharm batch QC) eliminates ambiguity in reaction monitoring by LCMS or GC, and the dual-halogen pattern provides distinct isotopic signatures (³⁵Cl/³⁷Cl, ¹⁹F) that facilitate mass spectrometric tracking of reaction intermediates and products .

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